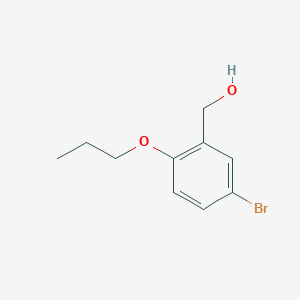
5-Heptyl-1,3,4-thiadiazol-2-amine
概要
説明
5-Heptyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C₉H₁₇N₃S and a molecular weight of 199.32 g/mol . It is a ligand that stabilizes the geometry of planar and oriented six-membered rings . The compound can exist in two different conformations: planar and dihedral . The crystal structure of this compound has been determined using X-ray crystallography, revealing a planar conformation with an orientation of 180° .
準備方法
Synthetic Routes and Reaction Conditions
5-Heptyl-1,3,4-thiadiazol-2-amine can be synthesized through the cyclization of thiosemicarbazones . One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-Heptyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
5-Heptyl-1,3,4-thiadiazol-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its neuroprotective activity and potential use in drug development.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 5-Heptyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways . Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
5-Hexyl-1,3,4-thiadiazol-2-amine: Similar structure with a hexyl group instead of a heptyl group.
5-Benzyl-1,3,4-thiadiazol-2-amine: Contains a benzyl group instead of a heptyl group.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: A derivative with additional benzene and diol groups.
Uniqueness
5-Heptyl-1,3,4-thiadiazol-2-amine is unique due to its heptyl side chain, which imparts distinct physicochemical properties and biological activities compared to its analogues. Its ability to stabilize planar and oriented six-membered rings makes it valuable in coordination chemistry and materials science .
特性
IUPAC Name |
5-heptyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBKQFAWIRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-heptyl-1,3,4-thiadiazol-2-amine influence its coordination with zinc ions?
A1: The research paper elucidates that this compound acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom (N) of the amine group and one of the nitrogen atoms (N) from the thiadiazole ring []. This coordination forms a distorted tetrahedral geometry around the central zinc atom. The specific arrangement of the heptyl chain and the thiadiazole ring within the molecule further influences the crystal packing by participating in intermolecular interactions like N—H⋯N and N—H⋯Cl hydrogen bonds and π–π stacking interactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)


![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)









